Phaitanthrin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

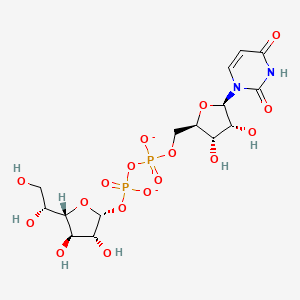

Phaitanthrin E is a natural product found in Phaius mishmensis with data available.

Wissenschaftliche Forschungsanwendungen

Biomimetic Synthesis and Structural Analysis

Biomimetic Synthesis and Rearrangement of Phaitanthrin E : A study highlighted the biomimetic synthesis of Phaitanthrin E, involving the fragmentation of a Csp(3)-Csp(3) bond. This synthesis, demonstrating a biogenetic type total synthesis of Phaitanthrin D and E, showcased the cleavage of Csp(3)-Csp(3) bond with the release of heteroatoms bearing unexpected leaving groups in intramolecular substitution reactions on an iminium double bond in the quinazolinones. The process used HMDS/ZnCl2 or NaHMDS, with the mechanistic aspects being supported by the isolation and characterization of appropriate intermediates (Vaidya & Argade, 2015).

Structural Elucidation and Cytotoxicity

Isolation and Structure Elucidation of Phaitanthrin Analogues : Phaitanthrins A-E were isolated from Phaius mishmensis, and their structures were elucidated by spectroscopic analysis. Phaitanthrin A showed moderate cytotoxicity against various cancer cell lines. The study also involved the synthesis of ketone adducts of tryptanthrin to test their anticancer activity in vitro, with the 3-pentanone adduct showing activity similar to tryptanthrin (Jao et al., 2008).

Anti-Mycobacterial Applications

Synthesis and Evaluation of Phaitanthrin Congeners as Anti-mycobacterial Agents : This study involved the synthesis of a novel class of indolo[2,1-b]quinazolinones to evaluate their anti-mycobacterial activity. Phaitanthrin and its congeners were found to display promising anti-tubercular activity. In silico molecular docking demonstrated the high affinity of these compounds for the M. tuberculosis drug target InhA (Kamal et al., 2015).

Asymmetric Synthesis and Chiral Analysis

Asymmetric Synthesis of Phaitanthrin A : The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives was achieved through a catalytic aldol reaction of tryptanthrin and ketones. The use of natural amino acid salts as catalysts exhibited unique catalytic ability and tolerated a range of substrates with different substitution patterns. This method was successfully used for a gram-scale synthesis of Phaitanthrin A (Kang et al., 2013).

Enantiomeric Purity and Synthesis Optimization

Chiral NMR Analysis of Phaitanthrin Alkaloids : A chiral phosphoric acid was used to promote enantioselective NMR recognition and determination of indoloquinazoline alkaloids like phaitanthrin A and its analogues. This methodology not only conveniently revealed the optical purities of these alkaloids with high accuracy but was also employed in the direct analysis of reaction mixtures from asymmetric synthesis, providing optimized reaction conditions (Liu et al., 2017).

Eigenschaften

Produktname |

Phaitanthrin E |

|---|---|

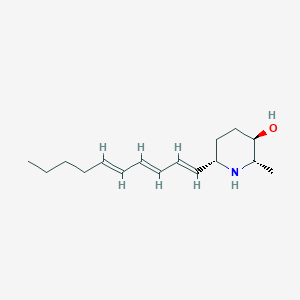

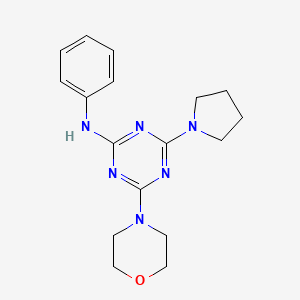

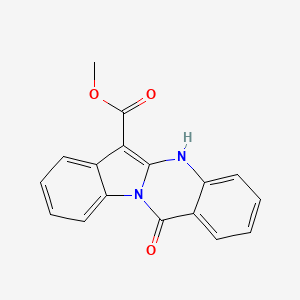

Molekularformel |

C17H12N2O3 |

Molekulargewicht |

292.29 g/mol |

IUPAC-Name |

methyl 12-oxo-5H-indolo[2,1-b]quinazoline-6-carboxylate |

InChI |

InChI=1S/C17H12N2O3/c1-22-17(21)14-11-7-3-5-9-13(11)19-15(14)18-12-8-4-2-6-10(12)16(19)20/h2-9,18H,1H3 |

InChI-Schlüssel |

SJEKGIWFCNGPHF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |

Synonyme |

phaitanthrin E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.